

5-Bromo-2,3-dimethoxypyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromo-2,3-dimethoxypyrazine**

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **5-Bromo-2,3-dimethoxypyrazine**, a heterocyclic building block with potential applications in medicinal chemistry and materials science.

Core Compound Properties

5-Bromo-2,3-dimethoxypyrazine is a halogenated pyrazine derivative. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The methoxy groups at the 2- and 3-positions influence the electronic properties of the pyrazine ring.

Property	Value	Citation(s)
Molecular Weight	219.04 g/mol	[1]
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	[1]
Appearance	Solid	[2]
Purity	Typically ≥95%	[1] [2]
SMILES	COc1nc(Br)nc1OC	[1]
InChI Key	UANBJBLRCNEFTC-UHFFFAOYSA-N	[1]

Synthetic Protocols

While specific literature detailing the synthesis of **5-Bromo-2,3-dimethoxypyrazine** is not readily available, a plausible synthetic route can be devised based on established methodologies for analogous pyrazine and pyridine compounds. The following proposed protocols are for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Proposed Synthesis Route 1: Bromination of 2,3-dimethoxypyrazine

This approach involves the direct bromination of a 2,3-dimethoxypyrazine precursor.

Experimental Protocol:

- Precursor Synthesis (if not commercially available): Synthesize 2,3-dimethoxypyrazine from a suitable starting material, such as 2,3-dichloropyrazine, by nucleophilic substitution with sodium methoxide.
- Bromination: To a solution of 2,3-dimethoxypyrazine in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br_2).
- Reaction Conditions: The reaction may require an initiator, such as AIBN, if a radical mechanism is involved, or a Lewis acid catalyst for electrophilic aromatic substitution. The reaction temperature should be carefully controlled, likely starting at low temperatures (e.g., $0\text{ }^\circ\text{C}$) and gradually warming to room temperature or slightly elevated temperatures.
- Work-up and Purification: Upon completion, the reaction mixture is quenched, for example, with an aqueous solution of sodium thiosulfate to remove excess bromine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Route 2: Diazotization-Bromination of 2-Amino-5-bromo-3-methoxypyrazine

This method is analogous to the Sandmeyer reaction and is commonly used for the introduction of bromine onto aromatic rings.

Experimental Protocol:

- Starting Material: Begin with 2-Amino-5-bromo-3-methoxypyrazine.
- Diazotization: Dissolve the starting amine in an acidic aqueous solution (e.g., HBr/H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
- Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution.
- Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature or heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
- Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is achieved through column chromatography.

Potential Applications in Drug Discovery

Pyrazine derivatives are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities. **5-Bromo-2,3-dimethoxypyrazine** serves as a key building block for creating libraries of novel compounds for drug discovery screening. The bromine atom is particularly useful for modification via Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl substituents.

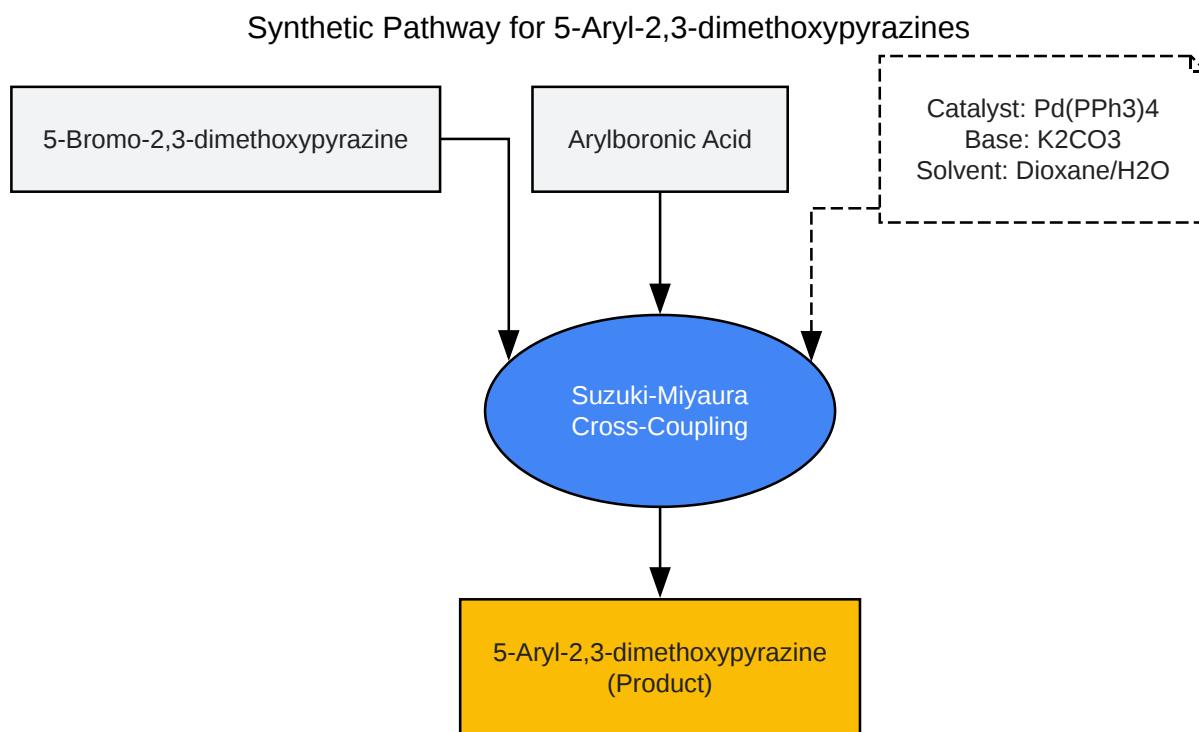
General Protocol for Suzuki-Miyaura Cross-Coupling:

- Reaction Setup: In a reaction vessel, combine **5-Bromo-2,3-dimethoxypyrazine**, an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

- Solvent: Use a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Visualizing Synthetic and Screening Workflows

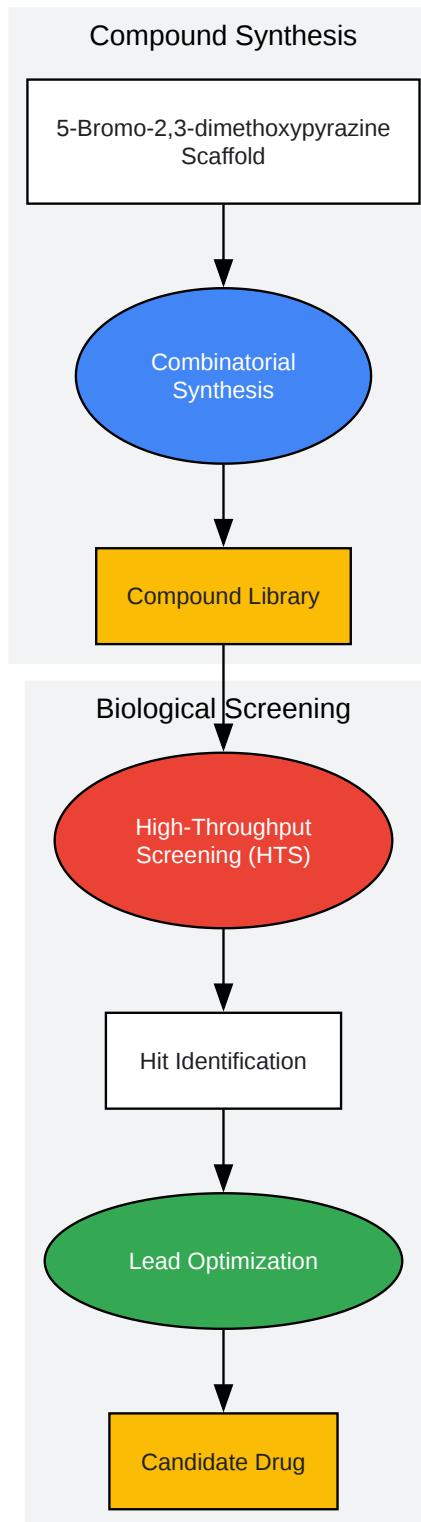
The following diagrams, generated using the DOT language, illustrate the logical flow of synthesis and a potential drug discovery application for **5-Bromo-2,3-dimethoxypyrazine**.



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Caption: Synthetic pathway for 5-Aryl-2,3-dimethoxypyrazines.

Drug Discovery Screening Workflow

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Caption: Drug discovery screening workflow.

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References

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